C8-Sphingosine

Description

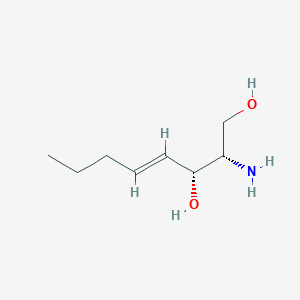

Structure

3D Structure

Properties

IUPAC Name |

(E,2S,3R)-2-aminooct-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)7(9)6-10/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b5-4+/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVWOMYSLFZPQF-ODAVYXMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways Involving C8 Sphingosine

De Novo Synthesis Pathways Preceding C8-Ceramide Formation

The initial stages of sphingolipid synthesis create the foundational sphingoid base, which is later acylated to form ceramide.

Following its synthesis, 3-ketosphinganine is rapidly converted to sphinganine (B43673) (also called dihydrosphingosine) by the enzyme 3-ketosphinganine reductase (KSR). researchgate.netnih.gov This reduction step utilizes NADPH as a cofactor. The resulting sphinganine is the saturated sphingoid base that serves as the direct precursor for dihydroceramide (B1258172) synthesis.

The introduction of the characteristic 4,5-trans double bond that converts the sphinganine backbone into a sphingosine (B13886) backbone occurs later in the pathway. After sphinganine is acylated to form dihydroceramide, the enzyme dihydroceramide desaturase (DEGS) introduces this double bond, yielding ceramide. nih.govnih.govresearchgate.net There are two known desaturases, DEGS1 and DEGS2, with DEGS1 being responsible for most ceramide synthesis in tissues. researchgate.net

Ceramide Synthase-Mediated N-Acylation and C8-Ceramide Formation

The defining feature of a ceramide molecule is the fatty acid chain attached to the amino group of the sphingoid base. This N-acylation is a critical step that determines the specific type of ceramide produced.

Ceramide synthases (CerS) are a family of six enzymes (CerS1-CerS6) located in the endoplasmic reticulum that catalyze the N-acylation of the sphingoid base (sphinganine) with a fatty acyl-CoA molecule to form dihydroceramide. researchgate.netnih.gov This reaction is the primary physiological method for ceramide generation. nih.gov The subsequent action of dihydroceramide desaturase on the newly formed dihydroceramide produces ceramide. wikipathways.org The CerS enzymes are central to sphingolipid metabolism, as they control not only the de novo synthesis of ceramides (B1148491) but also the recycling of sphingosine through the salvage pathway. nih.gov

A key characteristic of the CerS family is that each enzyme exhibits a distinct preference for fatty acyl-CoAs of specific chain lengths. nih.gov This specificity is crucial for generating the diverse range of ceramides found in cells, each with potentially different biological functions. For example, CerS2 preferentially uses very long-chain acyl-CoAs (C22-C24), while CerS5 favors C16-CoA. nih.gov The integration of a C8-acyl chain to form C8-dihydroceramide (and subsequently C8-ceramide) is therefore dependent on the activity of a CerS enzyme capable of utilizing octanoyl-CoA as a substrate. While less common than long-chain ceramides, the formation of short-chain species like C8-ceramide is governed by this enzymatic specificity. Research into the structure of CerS proteins has revealed that a specific 11-residue sequence within a loop region is a key determinant of this acyl-CoA selectivity. nih.gov

C8-Sphingosine (C8-Ceramide) Turnover and Interconversion

Once formed, C8-ceramide is not a static endpoint but is subject to further metabolic processing. Cellular ceramide levels are maintained within a narrow range through a balance of synthesis, degradation, and conversion. nih.gov C8-ceramide can be broken down by enzymes called ceramidases, which hydrolyze the N-acyl linkage to release sphingosine and an octanoic (C8) fatty acid. nih.govnih.gov This sphingosine can then be re-acylated by a CerS enzyme (potentially with a different fatty acyl-CoA) in what is known as the "salvage pathway," or it can be phosphorylated by sphingosine kinases to form the potent signaling molecule sphingosine-1-phosphate (S1P). nih.govnih.govnih.gov Alternatively, C8-ceramide can be transported from the ER to the Golgi apparatus, where it can be converted into more complex sphingolipids, such as C8-sphingomyelin or C8-glucosylceramide. nih.govyoutube.com

Table of Key Enzymes in C8-Ceramide Biosynthesis

| Enzyme Name | Abbreviation | Function | Location |

|---|---|---|---|

| Serine Palmitoyltransferase | SPT | Catalyzes the initial, rate-limiting step: condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. nih.govnih.gov | Endoplasmic Reticulum |

| 3-Ketosphinganine Reductase | KSR | Reduces 3-ketosphinganine to sphinganine (dihydrosphingosine). researchgate.net | Endoplasmic Reticulum |

| Ceramide Synthase | CerS | Acylates sphinganine with a fatty acyl-CoA (e.g., octanoyl-CoA) to form dihydroceramide. researchgate.netnih.gov | Endoplasmic Reticulum |

| Dihydroceramide Desaturase | DEGS | Introduces a 4,5-trans double bond into dihydroceramide to form ceramide. nih.govresearchgate.net | Endoplasmic Reticulum |

| Ceramidase | CDase | Hydrolyzes ceramide back into sphingosine and a fatty acid for turnover or recycling. nih.govnih.gov | Various |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| 3-Ketosphinganine | |

| 3-Ketodihydrosphingosine | |

| C8-Ceramide | |

| C8-Ceramide-1-Phosphate | |

| C8-Dihydroceramide | |

| C8-Glucosylceramide | |

| C8-Sphingomyelin | |

| C16-CoA | |

| C22-CoA | |

| C24-CoA | |

| Ceramide | |

| Coenzyme A | |

| Dihydroceramide | |

| Dihydrosphingosine | |

| L-Serine | |

| Octanoyl-CoA | |

| Palmitoyl-CoA | |

| Pyridoxal 5'-phosphate | |

| Sphinganine | |

| Sphingosine |

Hydrolysis of C8-Ceramide to Sphingosine by Ceramidase Enzymes

The initial and pivotal step in the generation of free C8-sphingosine is the hydrolysis of C8-ceramide, a reaction catalyzed by a class of enzymes known as ceramidases (CDases; N-acylsphingosine amidohydrolase; EC 3.5.1.23). nih.gov These enzymes cleave the N-acyl linkage that connects the fatty acid to the sphingosine backbone, releasing sphingosine and a free fatty acid. nih.govnih.gov In humans, there are five identified ceramidases, categorized based on their optimal pH for activity: acid ceramidase (aCDase), neutral ceramidase (nCDase), and three alkaline ceramidases (ACER1, ACER2, ACER3). nih.govnih.gov

The balance between ceramide and its breakdown product, sphingosine, is a critical determinant of cell fate, with ceramide often being associated with pro-apoptotic signals and sphingosine, along with its phosphorylated form, promoting cell survival and proliferation. nih.gov Therefore, the activity of ceramidases is a key regulatory point in the so-called "sphingolipid rheostat".

While direct studies exclusively on C8-ceramide hydrolysis are not extensively detailed in the provided literature, the general mechanism of ceramidase action on various ceramide species is well-established. For instance, exogenous, cell-permeable, short-chain ceramides like C6-ceramide are known to be hydrolyzed by cellular ceramidases to release sphingosine, which then enters the cellular sphingolipid pool. This principle is extended to other short-chain ceramides, including C8-ceramide, which is used experimentally as a precursor to intracellular C8-sphingosine.

The different ceramidase isoforms exhibit distinct subcellular localizations and substrate preferences, which contributes to the compartmentalization of sphingolipid metabolism. For example, acid ceramidase is primarily located in lysosomes and is crucial for the breakdown of complex sphingolipids that are degraded in this organelle. nih.gov Neutral ceramidases have been identified in various locations, including the plasma membrane and mitochondria. nih.gov This distribution allows for the generation of sphingosine in specific cellular compartments, influencing localized signaling events.

It is also noteworthy that the reaction catalyzed by ceramidases can be reversible, meaning they can also synthesize ceramide from sphingosine and a fatty acid. nih.gov However, the primary physiological role is considered to be the hydrolysis of ceramide. nih.gov

Phosphorylation of Sphingosine by Sphingosine Kinases (SphK1/2)

Once formed, C8-sphingosine can be further metabolized through phosphorylation, a reaction catalyzed by the enzyme sphingosine kinase (SphK). nih.gov This enzymatic reaction converts sphingosine into sphingosine-1-phosphate (S1P), a potent signaling molecule involved in a myriad of cellular processes, including cell growth, survival, migration, and inflammation. nih.govnih.govyoutube.com The phosphorylation of sphingosine is a critical control point in sphingolipid metabolism, as it shifts the balance from the pro-apoptotic effects of ceramide and sphingosine towards the pro-survival and proliferative signals of S1P. nih.govmdpi.com

There are two main isoforms of sphingosine kinase in mammals, SphK1 and SphK2, which, although catalyzing the same reaction, have distinct tissue distributions, subcellular localizations, and potentially different substrate specificities. nih.govnih.govnih.gov SphK1 is predominantly found in the cytoplasm and translocates to the plasma membrane upon activation, while SphK2 is primarily located in the nucleus, mitochondria, and endoplasmic reticulum. nih.govnih.govnih.govmedchemexpress.comnih.gov

While the literature extensively covers the phosphorylation of endogenous, long-chain sphingosine, the metabolism of C8-sphingosine by these kinases is understood to follow the same enzymatic process. SphK2 is noted to have a broader substrate specificity compared to SphK1, suggesting it may efficiently phosphorylate a wider range of sphingoid bases, including short-chain variants like C8-sphingosine. medchemexpress.comresearchgate.net The activity of these kinases is tightly regulated by various factors, including growth factors and cytokines. For instance, Epidermal Growth Factor (EGF) can stimulate the activity of both SphK1 and SphK2. nih.govmedchemexpress.com The activation of SphK1 often involves its phosphorylation by other kinases, such as ERK1/2. nih.gov

The product of this reaction, C8-sphingosine-1-phosphate, can then act as a signaling molecule itself or be subjected to further metabolic conversion. The compartmentalization of SphK1 and SphK2 allows for the generation of S1P in distinct subcellular locations, leading to localized signaling events. For example, S1P produced by SphK1 at the plasma membrane can be secreted to act on cell surface receptors, while S1P generated by SphK2 in the nucleus can have direct effects on gene expression. nih.govnih.gov

Degradation of Sphingosine-1-Phosphate by S1P Lyase

The irreversible degradation of sphingosine-1-phosphate (S1P) is a critical step in the catabolism of sphingolipids, and it is catalyzed by the enzyme sphingosine-1-phosphate lyase (S1P lyase). nih.govnih.govbohrium.com This enzyme is the only one that can cleave the sphingoid backbone, thus providing the sole exit point for sphingoid bases from the sphingolipid metabolic cycle. nih.govnih.govbohrium.com The reaction catalyzed by S1P lyase breaks the C2-C3 bond of S1P to yield two products: phosphoethanolamine and a long-chain aldehyde. nih.govnih.govresearchgate.net In the case of the canonical C18-S1P, the aldehyde product is (2E)-hexadecenal. nih.gov

While the primary substrate for S1P lyase is considered to be the endogenous long-chain S1P, the enzyme's activity on short-chain S1P analogs, such as C8-S1P, is an important consideration in experimental contexts. Although direct kinetic data for C8-S1P as a substrate for S1P lyase is not extensively detailed in the provided search results, the general enzymatic mechanism is expected to apply. The degradation of C8-S1P by S1P lyase would result in the formation of phosphoethanolamine and a shorter-chain fatty aldehyde. The activity of S1P lyase can be measured using fluorogenic substrates, which are valuable tools for studying the enzyme's function. nih.govresearchgate.net

The regulation of S1P lyase activity has significant implications for cellular health and disease. mdpi.comresearchgate.net Reduced S1P lyase activity leads to the accumulation of S1P, which can promote cell proliferation and survival, and has been implicated in conditions like cancer. mdpi.com Conversely, increased S1P lyase activity would deplete cellular S1P levels.

C8-Ceramide Salvage Pathway Components

The salvage pathway is a crucial component of sphingolipid metabolism, responsible for the recycling of sphingoid bases to regenerate ceramides. nih.govnih.govresearchgate.net This pathway is a significant contributor to the cellular ceramide pool, with estimates suggesting it accounts for 50% to 90% of total sphingolipid biosynthesis. researchgate.net The core of the salvage pathway involves the deacylation of complex sphingolipids and ceramides to yield sphingosine, which is then re-acylated by ceramide synthases (CerS) to form new ceramide molecules. nih.govnih.gov

While the term "C8-ceramide salvage pathway" might be interpreted as the recycling of C8-ceramide itself, it is more accurately understood in the context of how short-chain ceramides like C8-ceramide are metabolized within the cell and contribute to the salvage pathway. When exogenous, cell-permeable short-chain ceramides such as C6-ceramide or C8-ceramide are introduced to cells, they can be hydrolyzed by ceramidases to release the sphingosine backbone. nih.govresearchgate.net This liberated sphingosine can then be utilized by ceramide synthases to be re-acylated with endogenous long-chain fatty acids, thereby generating long-chain ceramides. nih.gov This process effectively "salvages" the sphingosine core from the short-chain ceramide.

The key enzymatic components of this process include:

Ceramidases: These enzymes initiate the process by hydrolyzing the short-chain ceramide (e.g., C8-ceramide) to produce sphingosine and the corresponding short-chain fatty acid (octanoic acid in this case). mdpi.com

Ceramide Synthases (CerS): This family of enzymes is responsible for the re-acylation of the liberated sphingosine. There are six different CerS isoforms in mammals, each with a preference for specific fatty acyl-CoA chain lengths. This step is a critical control point in determining the fatty acid composition of the newly synthesized ceramides. nih.gov

The salvage pathway is not only a means of recycling cellular components but also a significant contributor to the generation of signaling molecules. The ceramides produced through this pathway can participate in various cellular processes, including the regulation of cell growth, apoptosis, and stress responses. nih.govresearchgate.net The activity of the salvage pathway can be modulated by cellular conditions, such as oxidative stress. nih.gov

Experimentally, the salvage pathway can be distinguished from the de novo synthesis pathway by using specific inhibitors. For instance, Fumonisin B1 inhibits ceramide synthases and thus blocks the salvage pathway, while myriocin (B1677593) inhibits an earlier step unique to the de novo pathway. nih.gov

Compartmentalization of C8-Sphingosine Metabolism

The metabolism of C8-sphingosine and other sphingolipids is not uniformly distributed throughout the cell but is instead compartmentalized within specific organelles. This spatial organization allows for precise regulation of sphingolipid levels and their signaling functions in distinct cellular locations. The endoplasmic reticulum (ER) and the Golgi apparatus are central hubs for these metabolic processes.

Endoplasmic Reticulum (ER) Localization of Key Enzymes

The endoplasmic reticulum is a primary site for the synthesis and metabolism of sphingolipids, including the pathways involving C8-sphingosine. Several key enzymes that catalyze critical steps in sphingolipid metabolism are localized to the ER.

Furthermore, the de novo synthesis of ceramides begins in the ER. mdpi.comnih.gov While C8-sphingosine is primarily generated from the hydrolysis of C8-ceramide, the enzymes responsible for creating the fundamental sphingoid backbone, such as serine palmitoyltransferase, are located in the ER. nih.gov

The ceramide synthase (CerS) enzymes, which are pivotal in the salvage pathway for re-acylating sphingosine to form ceramide, are also residents of the ER. nih.gov This localization allows for the efficient recycling of sphingosine derived from the breakdown of complex sphingolipids.

Additionally, Sphingosine Kinase 2 (SphK2) , one of the two isoforms that phosphorylate sphingosine to S1P, is also found in the ER, along with other locations like the nucleus and mitochondria. nih.gov This allows for the generation of S1P within the ER, where it can participate in localized signaling events.

Golgi Apparatus Involvement in Sphingolipid Maturation

Following their initial synthesis and modification in the ER, ceramides are transported to the Golgi apparatus for further processing and maturation into more complex sphingolipids. The Golgi is a central sorting station in the secretory pathway and plays a critical role in the glycosylation and modification of lipids and proteins.

In the context of sphingolipid metabolism, the Golgi is the primary site for the synthesis of sphingomyelin (B164518) (SM) and a variety of glycosphingolipids (GSLs) from a ceramide backbone. While C8-ceramide itself is a short-chain analog often used experimentally, the endogenous ceramides synthesized in the ER are transported to the Golgi to serve as precursors for these more complex molecules. This transport can occur through both vesicular and non-vesicular pathways.

The enzymes responsible for these maturation steps, such as sphingomyelin synthase and various glycosyltransferases , are located within the Golgi cisternae. For instance, glucosylceramide synthase, which catalyzes the first step in the synthesis of most GSLs, is found in the Golgi.

Therefore, while the direct metabolism of C8-sphingosine may primarily occur in other compartments like the cytosol and ER, the Golgi apparatus is essential for the subsequent maturation of the sphingolipid pool that is in dynamic equilibrium with C8-sphingosine and its metabolites. The complex sphingolipids synthesized in the Golgi are then sorted and transported to other cellular destinations, including the plasma membrane, where they contribute to the structure and function of the cell membrane and participate in signaling events.

Mitochondrial Sphingolipid Metabolism and Sphingosine Localization

Sphingolipids are not only integral structural components of cellular membranes but also pivotal signaling molecules that regulate a variety of cellular processes. frontiersin.org While primarily synthesized in the endoplasmic reticulum, sphingolipids are present in mitochondrial membranes and are associated with numerous mitochondrial proteins, positioning them as key regulators of mitochondrial function and morphology. frontiersin.orgusp.br The metabolism of sphingolipids within mitochondria is a critical area of research, with evidence pointing to a partially independent metabolic system within this organelle that influences everything from energy production to programmed cell death. frontiersin.orgfrontiersin.org

The localization of sphingolipid-metabolizing enzymes within mitochondria underscores their importance in organelle-specific functions. A key enzyme, Sphingosine Kinase 2 (SphK2), has been identified within mitochondria, specifically localized to the inner mitochondrial membrane. frontiersin.orgnih.gov SphK2 phosphorylates sphingosine to produce the potent signaling molecule sphingosine-1-phosphate (S1P). frontiersin.orgnih.gov This mitochondrial pool of S1P has been shown to interact directly with prohibitin 2 (PHB2), a protein in the inner mitochondrial membrane involved in the assembly of the electron transport chain. nih.govmdpi.com This interaction is crucial for regulating the assembly of complex IV and maintaining mitochondrial respiration. nih.govmdpi.com

The presence and metabolism of sphingosine in mitochondria have significant implications for cell fate. Exogenously applied sphingosine can induce the release of cytochrome c from mitochondria, a key step in initiating apoptosis. frontiersin.org Furthermore, studies have shown that sphingosine metabolism is highly dependent on its subcellular location. elifesciences.org Sphingosine generated within or targeted to mitochondria can enter the biosynthetic pathway to produce ceramides, indicating a transport mechanism exists for moving sphingosine from the mitochondrial matrix to the endoplasmic reticulum. elifesciences.org This compartmentalization suggests that local sphingosine concentrations and their subsequent metabolic products can trigger specific signaling cascades. For instance, stress conditions can lead to the rapid and reversible recruitment of sphingosine kinase to mitochondrial membranes, which is a critical early event in activating the mitochondrial unfolded protein response (UPRmt). nih.gov

Dysregulation of sphingolipid metabolism in mitochondria is linked to mitochondrial fragmentation, impaired bioenergetics, and compromised cellular function. frontiersin.org The balance between ceramide, sphingosine, and S1P within the mitochondria is crucial for maintaining cellular homeostasis. mdpi.com

Table 1: Key Proteins in Mitochondrial Sphingosine Metabolism

| Protein | Localization within Mitochondria | Function |

| Sphingosine Kinase 2 (SphK2) | Inner Mitochondrial Membrane | Phosphorylates sphingosine to form sphingosine-1-phosphate (S1P). frontiersin.orgnih.gov |

| Prohibitin 2 (PHB2) | Inner Mitochondrial Membrane | Binds to S1P; involved in the assembly of the electron transport chain and mitochondrial respiration. nih.govmdpi.com |

| Acid Ceramidase (AC) | Lysosome (releases sphingosine that can translocate to mitochondria) | Deacylates ceramide to produce sphingosine. nih.gov |

Endolysosomal Pathways in Sphingolipid Processing

The endolysosomal system serves as the primary cellular hub for the degradation and recycling of complex macromolecules, including sphingolipids. nih.gov As part of normal cellular membrane turnover, aged or excess sphingolipids are transported to lysosomes for catabolism. nih.govnih.gov This degradative process is a highly organized, sequential pathway mediated by a series of soluble lysosomal hydrolases that function optimally at a low pH. youtube.com

The catabolic cascade within the lysosome breaks down complex glycosphingolipids and sphingomyelin into their fundamental building blocks. nih.gov The process for most complex sphingolipids converges on the production of ceramide. youtube.com For example, sphingomyelin is hydrolyzed by acid sphingomyelinase to yield ceramide and phosphocholine (B91661). nih.gov Similarly, complex glycosphingolipids are sequentially disassembled by specific exohydrolases until the core ceramide molecule is reached. nih.gov

Once generated, ceramide is further processed by a key lysosomal enzyme, acid ceramidase (AC). nih.gov Acid ceramidase, encoded by the ASAH1 gene, deacylates ceramide, breaking it down into a fatty acid and the sphingoid base, sphingosine. nih.gov This sphingosine can then be released from the lysosome into the cytoplasm. nih.gov From there, it can enter the "salvage pathway," where it is re-utilized for the de novo synthesis of ceramides and other complex sphingolipids in the endoplasmic reticulum, thus completing the recycling loop. frontiersin.org

This intricate endolysosomal processing is vital for maintaining sphingolipid homeostasis. The failure of any of these lysosomal hydrolases, often due to genetic mutations, leads to the accumulation of specific sphingolipid substrates within the lysosome. nih.gov This accumulation is the hallmark of a class of metabolic disorders known as sphingolipidoses or lysosomal storage diseases. nih.gov For instance, a deficiency in beta-hexosaminidase A causes the buildup of GM2 gangliosides, leading to Tay-Sachs disease. youtube.com These diseases highlight the critical importance of the endolysosomal pathway in cellular health. nih.govnih.gov

Table 2: Key Enzymes in Endolysosomal Sphingolipid Catabolism

| Enzyme | Substrate | Product | Associated Disorder (if deficient) |

| Acid Sphingomyelinase | Sphingomyelin | Ceramide | Niemann-Pick Disease (Types A/B) |

| Beta-Hexosaminidase A | GM2 Ganglioside | GM3 Ganglioside | Tay-Sachs Disease. youtube.com |

| Acid Ceramidase | Ceramide | Sphingosine + Fatty Acid | Farber Disease. youtube.com |

| Glucocerebrosidase | Glucosylceramide | Ceramide | Gaucher Disease. youtube.com |

| Galactocerebrosidase | Galactosylceramide | Ceramide | Krabbe Disease. youtube.com |

Regulation of Cell Proliferation and Apoptosis by C8-Ceramide

C8-ceramide is a potent modulator of cell viability, with a well-documented ability to inhibit cell proliferation and induce programmed cell death, or apoptosis. Its effects are multifaceted, involving the arrest of the cell cycle, modulation of key apoptotic proteins, and the activation of enzymatic cascades that dismantle the cell.

C8-ceramide has been shown to exert potent anti-proliferative effects against various cell types, including cancer cells. researchgate.net One of the primary mechanisms by which C8-ceramide inhibits cell proliferation is by inducing cell cycle arrest, often at the G0/G1 phase. nih.gov This arrest prevents cells from progressing to the DNA synthesis (S) phase, thereby halting their division. For instance, in non-small-cell lung cancer (NSCLC) H1299 cells, treatment with C8-ceramide led to a dose-dependent decrease in cellular proliferation, with an IC50 of 22.9 µM, and caused G1 arrest. medchemexpress.comresearchgate.net This effect is associated with an increased protein level of cyclin D1, a critical regulator of the G1/S transition in the cell cycle. researchgate.net

Beyond its role in halting cell proliferation, C8-ceramide is a potent inducer of apoptosis. nih.gov It can trigger apoptotic pathways, leading to characteristic morphological and biochemical changes associated with programmed cell death. medchemexpress.com The induction of apoptosis by C8-ceramide has been observed in various cell lines, where it leads to a reduction in tumor cell numbers. medchemexpress.com

| Cell Line | Effect of C8-Ceramide | Concentration | Incubation Time |

| H1299 | Decreased cell proliferation | 10-50 µM | 24 hours |

| H1299 | Caused G1 arrest | 10-50 µM | 24 hours |

| H1299 | Triggered apoptosis | 10-50 µM | 48 hours |

| CALO, INBL, HeLa | Reduced tumor cell number | 3 µM | 48 hours |

This table presents data on the effects of C8-ceramide on different cell lines, including its impact on cell proliferation, cell cycle, and apoptosis.

The commitment of a cell to apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. nih.govfrontiersin.org Ceramides, including C8-ceramide, can influence this balance, thereby tipping the scales towards cell death. researchgate.net The Bcl-2 family of proteins includes anti-apoptotic members like Bcl-2 and Bcl-xL, and pro-apoptotic members such as Bax and Bak. researchgate.netnih.gov

C8-ceramide can directly or indirectly modulate the function of these proteins. For instance, ceramides can form channels in the mitochondrial outer membrane, a process that is promoted by pro-apoptotic proteins like Bax. nih.gov This permeabilization of the mitochondrial outer membrane is a critical step in the intrinsic apoptotic pathway. nih.govbohrium.com Furthermore, anti-apoptotic Bcl-2 family proteins have been shown to disassemble these ceramide channels, highlighting the direct interplay between ceramides and these key regulators of apoptosis. researchgate.netumd.edu In some contexts, C8-ceramide has been found to induce the expression of the anti-apoptotic protein BCL-2, suggesting a complex and potentially cell-type-specific role in regulating this protein family. nih.gov

A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens (procaspases) and are activated in a hierarchical cascade in response to apoptotic stimuli. C8-ceramide is a known activator of these caspase cascades. nih.gov

The activation of caspases by ceramide can occur through the intrinsic (mitochondrial) pathway of apoptosis. Following the permeabilization of the mitochondrial outer membrane, cytochrome c is released into the cytosol, which then triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3. nih.gov Research has shown that ceramide-induced apoptosis involves the sequential activation of initiator caspases, such as caspase-2 and caspase-8, upstream of the mitochondria. nih.govresearchgate.net The activation of caspase-8, in turn, can lead to the cleavage of Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria to further promote the release of cytochrome c. nih.gov In H1299 cells, treatment with C8-ceramide resulted in an increased level of cleaved caspase-3, a key executioner caspase. medchemexpress.com

C8-Sphingosine (C8-Ceramide) in Cell Signaling and Signal Transduction

C8-ceramide is not merely an effector of cell death but also a critical second messenger in various signal transduction pathways. It is generated in response to a wide array of cellular stresses and external stimuli, and it, in turn, modulates the cellular response to these cues.

The generation of ceramide is a conserved response to a variety of cellular stressors, including inflammatory cytokines, oxidative stress, and radiation. nih.govnih.govnih.govresearchgate.net In this context, ceramide acts as a bioactive lipid that mediates the cellular response to these stresses, which can include the induction of apoptosis, cell cycle arrest, or other adaptive responses. nih.govnih.gov The accumulation of ceramide following stress can be attributed to the activation of sphingomyelinases, which break down sphingomyelin into ceramide, or through the de novo synthesis pathway. nih.govnih.gov

The role of ceramide as a second messenger in stress responses is underscored by its ability to directly interact with and modulate the activity of downstream signaling proteins. nih.gov These interactions can initiate signaling cascades that ultimately determine the cell's fate in the face of stress.

C8-ceramide can also influence cellular responses to growth factors and other external stimuli. nih.gov Research has shown that in human dermal papilla cells, C8-ceramide treatment can upregulate the expression of certain growth factors and their receptors, such as insulin-like growth factor 1 (IGF-1), epidermal growth factor (EGF), and the EGF receptor (EGFR). researchgate.net This suggests that C8-ceramide can modulate signaling pathways typically associated with cell growth and proliferation.

Modulation of Protein Kinase C (PKC) Activity

C8-sphingosine, a synthetic, cell-permeable analog of endogenous sphingosine, plays a significant role in cellular signaling, partly through its ability to modulate the activity of Protein Kinase C (PKC). PKC comprises a family of serine/threonine kinases that are central to a multitude of cellular processes, including proliferation, differentiation, and apoptosis. ucsd.edu The activity of these enzymes is tightly regulated, often by second messengers like diacylglycerol (DAG) and calcium. ucsd.edunih.gov

Sphingosine and its derivatives, including C8-sphingosine, have been identified as potent inhibitors of PKC. nih.gov They are thought to act on the regulatory domain of PKC, counteracting the activating effects of DAG. nih.gov This inhibitory action can have profound effects on downstream signaling pathways. By preventing the interaction of PKC with its activators, sphingolipids can halt the phosphorylation cascade that would otherwise be initiated. nih.gov Disturbances in the metabolism of sphingolipids can lead to an accumulation of these PKC inhibitors, potentially altering cellular responses to various stimuli. nih.gov This positions C8-sphingosine as a critical tool in research for dissecting the intricate roles of PKC in cellular function.

| Kinase Family | Specific Member(s) | Effect of Sphingosine/Derivatives | Mechanism of Action |

| Protein Kinase C (PKC) | Conventional & Novel Isozymes | Inhibition | Competes with diacylglycerol (DAG) for binding to the regulatory domain. nih.gov |

Sphingosine Rheostat Dynamics in Cellular Fate Decisions

The concept of the "sphingolipid rheostat" is fundamental to understanding how C8-sphingosine influences cellular fate. This model posits that the balance between the levels of pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), dictates whether a cell will undergo apoptosis, proliferate, or survive. nih.govnih.govresearchgate.netmdpi.com

C8-sphingosine, as a precursor that can be converted to C8-ceramide, contributes to the pro-apoptotic side of this balance. An increase in intracellular ceramide levels is a well-established trigger for apoptosis. Conversely, the phosphorylation of sphingosine by sphingosine kinases (SphK) to form S1P shifts the balance towards cell survival and growth. nih.govnih.gov Therefore, the activity of SphK is a critical regulatory point in the sphingolipid rheostat. nih.gov By manipulating the levels of C8-sphingosine, researchers can experimentally shift this balance to study the downstream consequences for cellular fate. The interconversion between these bioactive lipids is a rapid and dynamic process, allowing cells to respond quickly to various internal and external cues. nih.gov

| Sphingolipid Metabolite | Primary Role in Cellular Fate | Key Enzyme(s) in its Metabolism |

| Ceramide/Sphingosine | Pro-apoptotic | Ceramide Synthases, Ceramidase |

| Sphingosine-1-Phosphate (S1P) | Pro-survival, Pro-proliferative | Sphingosine Kinases (SphK1/2) nih.gov |

C8-Sphingosine (C8-Ceramide) in Immunomodulation

Stimulation of Dendritic Cell Responses

Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating adaptive immune responses. frontiersin.orgnih.gov The sphingolipid network, including the metabolism of compounds like C8-sphingosine, plays a significant role in modulating DC function. Sphingosine kinase (SphK) and its product, S1P, are deeply involved in the survival and cytokine secretion of DCs. frontiersin.org

Studies have shown that SphK1 is essential for the activation of plasmacytoid DCs and the subsequent production of type I interferons and other pro-inflammatory cytokines in response to stimuli like Toll-like receptor (TLR) ligands. nih.gov The survival of DCs under conditions of prolonged inflammatory stimulation is also linked to sphingolipid metabolism. Long-term stimulation can lead to activation-induced cell death (AICD) of DCs, a process regulated by the levels of sphingolipids. frontiersin.orgresearchgate.net Specifically, an increase in SphK1 expression appears to be a rescue mechanism to protect DCs from inflammation-induced apoptosis. frontiersin.org This highlights the importance of the sphingosine rheostat in controlling the lifespan and functional responses of these key immune cells.

Regulation of Macrophage Inflammatory Cytokine Production

Macrophages are versatile immune cells that play a central role in both initiating and resolving inflammation. The sphingosine kinase/S1P signaling axis is a critical determinant of macrophage function, including the production of inflammatory cytokines. frontiersin.org Intracellular S1P, generated from sphingosine, can act as a cofactor in inflammatory macrophage activation, which is often triggered by microbial components like lipopolysaccharide (LPS). frontiersin.org

Upon stimulation, macrophages rapidly produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org Research indicates that SphK1 is involved in regulating TNF-α secretion from macrophages. nih.gov The role of sphingosine kinases in macrophage cytokine release can be complex and dependent on the specific context and stimuli. nih.govmdpi.com However, it is evident that the metabolism of sphingosine to S1P within macrophages is a key step in orchestrating their inflammatory response.

| Immune Cell Type | Key Sphingolipid Pathway | Effect on Cytokine Production |

| Dendritic Cells | Sphingosine Kinase 1 (SphK1)/S1P | Promotes secretion of Type I IFN and pro-inflammatory cytokines. nih.gov |

| Macrophages | Sphingosine Kinase 1 (SphK1)/S1P | Regulates secretion of TNF-α and other inflammatory cytokines. nih.govfrontiersin.org |

Effects on Mast Cell Mediator Release

Mast cells are key players in allergic and inflammatory reactions, known for their rapid release of pre-formed mediators, such as histamine, and de novo synthesis of lipid mediators and cytokines upon activation. nih.gov The aggregation of the high-affinity IgE receptor (FcεRI) on the mast cell surface initiates a signaling cascade that involves the activation of both SphK1 and SphK2. frontiersin.orgnih.gov

This activation leads to an increase in intracellular S1P levels, which is crucial for mast cell effector functions. frontiersin.org Studies using genetic deletion or pharmacological inhibition of SphKs have demonstrated significant defects in mast cell degranulation, cytokine production, and chemotaxis. nih.gov S1P generated within the mast cell can be exported and act on S1P receptors on the cell surface in an autocrine or paracrine fashion, further modulating the response. nih.gov For instance, the S1P2 receptor has been implicated in FcεRI-induced degranulation. frontiersin.org Therefore, the conversion of sphingosine to S1P is a critical regulatory step in the release of inflammatory mediators from mast cells.

Interaction with Toll-like Receptor Signaling Pathways

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing molecules associated with pathogens. nih.govnih.gov TLR signaling initiates inflammatory responses to combat infections. nih.gov These pathways involve the recruitment of adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and the subsequent production of inflammatory cytokines. nih.govyoutube.com

The sphingolipid signaling pathway intersects with TLR signaling. For example, TLR ligands can stimulate the activation of SphK1, which is essential for the production of pro-inflammatory cytokines in dendritic cells. nih.gov In human monocytes and macrophages, TLR8 can sense bacterial components, leading to the activation of IRF5 and the production of cytokines like IFNβ, IL-12, and TNF. frontiersin.org The activation of TLRs on macrophages by ligands such as LPS can induce the transcription of both SphK1 and SphK2, which are in turn required for the full expression of pro-inflammatory cytokines. mdpi.com This indicates that sphingosine metabolism is an integral component of the downstream signaling cascade initiated by TLR activation, contributing to the magnitude and nature of the innate immune response.

| Receptor Family | General Function | Intersection with Sphingolipid Pathway |

| Toll-like Receptors (TLRs) | Recognize pathogen-associated molecular patterns (PAMPs) to initiate innate immune responses. nih.govnih.gov | TLR activation can induce sphingosine kinase (SphK) expression and activity, which is required for the production of inflammatory cytokines. nih.govmdpi.com |

Research Methodologies and Experimental Models in C8 Sphingosine Studies

Advanced Analytical Techniques for C8-Sphingosine Research

Modern research into C8-sphingosine leverages highly sensitive and specific analytical methods to detect, quantify, and study its behavior within complex biological systems. These techniques provide deep insights into the metabolic pathways and signaling functions of sphingolipids.

Mass spectrometry (MS) coupled with chromatographic separation has emerged as the cornerstone of sphingolipid analysis, a field often referred to as sphingolipidomics. nih.govnih.gov This powerful combination allows for the comprehensive identification and quantification of numerous sphingolipid species, including C8-sphingosine, from a single biological sample. nih.gov The high sensitivity and specificity of MS-based approaches are critical for understanding the subtle but significant changes in sphingolipid profiles that occur during various physiological and pathological states. nih.govresearchgate.net

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive method for analyzing sphingolipids. researchgate.net This technique combines the superior separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry. nih.govresearchgate.net HPLC first separates the complex mixture of lipids extracted from a biological sample. nih.govnih.gov The separated molecules are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. researchgate.netnih.gov In the MS/MS setup, specific precursor ions corresponding to the mass of a sphingolipid of interest are selected and fragmented. The resulting product ions create a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification and quantification. nih.govresearchgate.net This method is highly effective for monitoring metabolic changes and provides both qualitative and quantitative data on sphingolipids in biological samples. researchgate.net

Reversed-Phase Liquid Chromatography (RPLC) is a widely used HPLC mode for separating lipids based on their hydrophobicity. hawach.comnih.gov In RPLC, the stationary phase is nonpolar, and the mobile phase is polar. hawach.comyoutube.com For sphingolipid analysis, columns with an alkyl chain bonded to silica (B1680970) particles are common. C8 columns, which have octyl (eight-carbon) chains bonded to the silica, are frequently employed. hawach.comyoutube.com These columns are less hydrophobic and offer lower retention compared to the more common C18 columns. hawach.comyoutube.comthermofisher.com This characteristic makes C8 columns particularly suitable for separating moderately hydrophobic analytes like C8-sphingosine or when faster analysis times are desired. youtube.comthermofisher.com The choice between C8 and C18 columns depends on the specific hydrophobic nature of the compounds being analyzed, with C8 providing better resolution for more polar compounds and C18 being ideal for highly non-polar molecules. youtube.com

Table 1: Comparison of Common Reversed-Phase HPLC Columns

| Column Type | Stationary Phase Chain | Relative Hydrophobicity | Primary Use Cases |

| C18 | Octadecyl (18 carbons) | High | Analysis of non-polar, hydrophobic compounds; provides strong retention and high-resolution separation of complex mixtures. hawach.comyoutube.com |

| C8 | Octyl (8 carbons) | Medium | Analysis of moderately polar and hydrophobic compounds; offers less retention and faster elution times than C18. hawach.comyoutube.comthermofisher.com |

| C4 | Butyl (4 carbons) | Low | Analysis of large molecules like proteins where less strong hydrophobic interaction is needed. hawach.com |

| Phenyl | Phenyl group | Alternative Selectivity | Separation of aromatic compounds through π-π interactions. hawach.com |

While untargeted lipidomics aims to measure as many lipids as possible in a sample, targeted approaches focus on a predefined set of metabolites, offering higher sensitivity and quantitative accuracy. nih.gov For C8-sphingosine research, targeted lipidomics is crucial. acs.org A primary technique used in targeted analysis is Multiple Reaction Monitoring (MRM). nih.govcapes.gov.br In an MRM experiment, the mass spectrometer is set to detect specific "transitions"—a pair consisting of a precursor ion (the mass of the intact C8-sphingosine) and a specific product ion generated through fragmentation. researchgate.netcapes.gov.br By monitoring only these specific mass transitions, chemical noise is significantly reduced, leading to superior sensitivity and specificity. researchgate.net This approach allows for the precise quantification of dozens of individual sphingolipid species, including low-abundance ones, within a single chromatographic run. nih.govresearchgate.net

Accurate quantification is essential in lipidomics to determine the precise concentrations of molecules like C8-sphingosine. This is achieved by using internal standards and calibration curves. fao.orgresearchgate.net An internal standard is a compound that is chemically similar to the analyte but does not naturally occur in the sample. nih.gov For sphingolipid analysis, non-naturally occurring odd-carbon chain species, such as C17-sphingosine, are often used as internal standards. fao.orgresearchgate.netnih.gov A known amount of the internal standard is added to every sample before processing. nih.gov Because the standard experiences the same extraction inefficiencies and ionization suppression/enhancement as the analyte, it can be used to correct the final measurement, ensuring high accuracy. fao.orgresearchgate.net Calibration curves, created by analyzing a series of samples with known concentrations of the analyte, are used to establish the relationship between the measured signal intensity and the actual concentration. fao.orgresearchgate.net

Table 2: Examples of Internal Standards for Sphingolipid Analysis

| Internal Standard | Corresponding Analyte(s) | Rationale for Use |

| C17-Sphingosine | Sphingosine (B13886) (So), Sphinganine (B43673) (Sa) | Uncommon C17 chain length allows it to be distinguished from endogenous C18 sphingoid bases. nih.govavantiresearch.com |

| C17-Sphingosine-1-Phosphate | Sphingosine-1-Phosphate (S1P), Sphinganine-1-Phosphate (Sa1P) | C17 base allows for accurate quantification of endogenous sphingoid base phosphates. nih.gov |

| C12:0 Ceramide | Ceramides (B1148491) (Cer) | Shorter, uncommon C12 acyl chain for quantification of various ceramide species. nih.govavantiresearch.com |

| Deuterated Standards (e.g., [d4]C16-Galactosylceramide) | Galactosylceramide | Stable isotope labeling creates a mass shift, allowing clear differentiation from the natural analyte while maintaining identical chemical behavior. nih.gov |

Understanding not just if but where and when C8-sphingosine is active within a cell requires advanced techniques that offer spatiotemporal control. Photoactivation, or "uncaging," is a powerful method for this purpose. nih.govrsc.org In this approach, a biologically active molecule like sphingosine is chemically modified with a "caging" group that renders it inactive. researchgate.net This caged compound can then be introduced into living cells. Researchers have developed caged lipids that can be targeted to specific organelles, such as lysosomes. nih.govresearchgate.net Upon illumination with light of a specific wavelength, the caging group is cleaved, rapidly releasing the active sphingosine molecule at a precise location and time. nih.govresearchgate.net By combining this uncaging technique with subsequent lipidomics analysis, scientists can investigate the immediate metabolic fate and signaling functions of sphingosine originating from a specific subcellular compartment, revealing location-dependent metabolic patterns. nih.govrsc.org

Chromatographic Separation Methods (e.g., Normal Phase, Reverse Phase)

The analysis and purification of sphingoid bases like C8-sphingosine heavily depend on chromatographic techniques. High-performance liquid chromatography (HPLC) is a cornerstone of this analysis, with both normal-phase and reverse-phase methods being utilized.

Reverse-phase HPLC is particularly common for the separation of sphingoid bases. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. C8 and C18 columns are frequently used, with the number indicating the length of the alkyl chains bonded to the silica particles.

C8 Columns: These columns have shorter octyl chains, making them less hydrophobic than C18 columns. This property can be advantageous for the analysis of more polar compounds or when faster elution times are desired. For sphingoid bases, which possess a polar head group, a C8 column can provide excellent separation with shorter retention times compared to a C18 column. youtube.comyoutube.com

C18 Columns: With longer octadecyl chains, C18 columns offer greater hydrophobicity and are well-suited for separating complex mixtures of non-polar compounds. They provide strong retention for hydrophobic molecules, which can be beneficial for resolving structurally similar sphingolipids. youtube.comyoutube.com

To enhance detection by UV or fluorescence detectors, sphingoid bases are often derivatized before HPLC analysis. A common method involves derivatization with biphenylcarbonyl chloride, which allows for sensitive detection at 280 nm. nih.gov This derivatization, coupled with reverse-phase HPLC, enables the quantitative analysis of nanomole quantities of sphingoid bases from biological samples. nih.gov

Normal-phase HPLC , which uses a polar stationary phase and a non-polar mobile phase, can also be employed. This method is particularly useful for separating sphingolipids based on the polarity of their head groups.

The choice between normal-phase and reverse-phase chromatography, as well as the specific column type, depends on the particular research question and the complexity of the lipid mixture being analyzed.

In Vitro Cellular Models for C8-Sphingosine Investigation

In vitro cell culture systems are indispensable for studying the cellular and molecular functions of C8-sphingosine. A variety of mammalian cell lines and primary cell cultures are used to investigate its role in cell signaling, metabolism, and pathophysiology.

Mammalian Cell Lines (e.g., HeLa, HEK, RAW 264.7 Macrophages, J774 Cells, Human CD14+ Monocytes)

Several established mammalian cell lines have been instrumental in advancing our understanding of sphingolipid biology.

HeLa and HEK293 Cells: Human embryonic kidney (HEK293) cells are frequently used in studies of sphingolipid metabolism and signaling. For instance, research on sphingosine kinases, the enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), has been conducted in HEK293 cells. nih.govnih.gov These studies have helped to elucidate the downstream effects of sphingosine and its metabolites.

RAW 264.7 Macrophages: The murine macrophage cell line RAW 264.7 is a widely used model for investigating inflammatory responses. researchgate.netnih.govnih.govmdpi.com Studies have shown that treatment of these cells with lipopolysaccharide (LPS) can lead to an increase in the levels of sphingosine and its metabolites, suggesting a role for these lipids in the inflammatory cascade. nih.govresearchgate.net

J774 Cells: J774 cells are another murine macrophage-like cell line used to study macrophage functions such as phagocytosis. nih.govnih.gov Their use in research provides a valuable tool for understanding how sphingolipids may modulate the activities of these key immune cells.

Human CD14+ Monocytes: Primary human CD14+ monocytes are crucial for studying the human immune response. Research has focused on how sphingosine-1-phosphate, a direct metabolite of sphingosine, can influence the differentiation of these monocytes into other immune cells like dendritic cells. nih.govnih.gov This highlights the importance of the sphingosine metabolic pathway in regulating human immunity.

| Cell Line | Organism | Cell Type | Relevance to C8-Sphingosine Research |

|---|---|---|---|

| HeLa | Human | Cervical Cancer | General model for studying cellular processes involving sphingolipids. |

| HEK293 | Human | Embryonic Kidney | Used in studies of sphingosine kinase and S1P signaling. nih.govnih.gov |

| RAW 264.7 | Mouse | Macrophage | Model for investigating the role of sphingolipids in inflammation. researchgate.netnih.govresearchgate.net |

| J774 | Mouse | Macrophage | Model for studying macrophage functions like phagocytosis. nih.govnih.gov |

| Human CD14+ Monocytes | Human | Monocyte | Investigating the role of sphingolipids in human immune cell differentiation. nih.govnih.gov |

Primary Cell Culture Systems (e.g., Hen Granulosa Cells)

Primary cell cultures offer a model system that more closely resembles the in vivo environment compared to immortalized cell lines.

Hen Granulosa Cells: While direct research on C8-sphingosine in hen granulosa cells is limited, these cells are a valuable model for studying ovarian function and follicular development. nih.govnih.gov The proliferation of granulosa cells is regulated by signaling pathways such as the protein kinase C (PKC) pathway. nih.gov Given that sphingosine is a known modulator of PKC, the study of C8-sphingosine in this system could provide insights into its potential role in reproductive biology.

Model Organisms in C8-Sphingosine Research

The use of model organisms allows for the study of C8-sphingosine in the context of a whole organism, providing valuable information on its physiological and pathological roles.

Fungal Models (e.g., Cryptococcus neoformans, Aspergillus fumigatus, Saccharomyces cerevisiae)

Fungi are excellent models for studying sphingolipid metabolism, as many of the biosynthetic pathways are conserved.

Cryptococcus neoformans : In this pathogenic yeast, the biosynthesis of glucosylceramide, a key virulence factor, involves the desaturation of the long-chain base at the C8 position. nih.gov This highlights the critical role of the C8 double bond in the structure and function of sphingolipids in this fungus. nih.govnih.gov

Aspergillus fumigatus : This opportunistic fungal pathogen has been the subject of studies investigating the antifungal properties of sphingosine. mdpi.comresearchgate.net Research has shown that the absence of C8 desaturation in the sphingolipid pathway can impair the growth and virulence of Aspergillus species. nih.govnih.gov

Saccharomyces cerevisiae : The budding yeast S. cerevisiae is a powerful model organism for dissecting the complexities of sphingolipid metabolism due to its genetic tractability. nih.gov It has been instrumental in identifying the genes and enzymes involved in the sphingolipid biosynthetic pathway. nih.govnih.gov

| Fungal Model | Relevance to C8-Sphingosine Research |

|---|---|

| Cryptococcus neoformans | The C8 position is critical for the biosynthesis of the virulence factor glucosylceramide. nih.gov |

| Aspergillus fumigatus | Sphingosine has demonstrated antifungal activity, and C8 desaturation is important for its growth and virulence. mdpi.comnih.gov |

| Saccharomyces cerevisiae | A key model for elucidating the fundamental aspects of sphingolipid metabolism. nih.govnih.gov |

Plant Models (e.g., Arabidopsis thaliana)

Plants synthesize a diverse array of sphingolipids, and model organisms like Arabidopsis thaliana have been crucial for understanding their functions.

Arabidopsis thaliana : In this model plant, the presence of cis C-8 unsaturated long-chain bases in sphingolipids has been linked to enhanced tolerance to aluminum. nih.gov This suggests a specific role for the C8 double bond in the plant's response to abiotic stress. Furthermore, A. thaliana is widely used to study the biosynthesis and physiological roles of various sphingolipids, including their involvement in programmed cell death and interactions with pathogens. nih.govnih.govuliege.be

Genetic and Pharmacological Tools

To precisely manipulate sphingolipid pathways and study the specific functions of molecules like C8-sphingosine, researchers employ a range of genetic and pharmacological tools.

Gene knockout and silencing techniques are powerful tools for elucidating the function of specific enzymes in the sphingolipid metabolic network. By deleting or reducing the expression of a particular gene, scientists can observe the resulting changes in sphingolipid profiles and cellular behavior. For instance, studies involving the silencing of the gene for sphingosine kinase 1 (SPHK1) in colon cancer cells resulted in a decrease in sphingosine-1-phosphate (S1P) and a corresponding increase in sphingosine and C18-ceramide levels. nih.gov This shift in the S1P/ceramide ratio was shown to activate caspases and promote apoptosis, highlighting the cause-and-effect relationship between low S1P levels and cancer cell death. nih.gov

Similarly, genetic knockout of ceramide synthase (CerS) isoforms in mice has revealed their critical roles in health and disease. The loss of CerS1, for example, has been linked to neurodegeneration. nih.gov These genetic manipulation strategies are fundamental to validating the roles of specific enzymes and their sphingolipid products in various pathological and physiological processes. frontiersin.org

Pharmacological inhibitors that target key enzymes in the sphingolipid pathway provide a dynamic and often temporally controlled method for studying sphingolipid function.

Serine Palmitoyltransferase (SPT) Inhibitors: SPT is the first and rate-limiting enzyme in the de novo synthesis of sphingolipids. nih.gov Inhibitors like myriocin (B1677593) and sphingofungin B are potent tools used to block this pathway. nih.govresearchgate.net Studies have shown that inhibiting SPT can prevent palmitate-induced ceramide accumulation and reverse insulin (B600854) resistance in cell culture models. nih.govplos.org The specificity of these inhibitors is crucial, as some, like L-cycloserine, may have off-target effects, whereas the cytotoxicity of myriocin is largely due to the depletion of sphingolipids. nih.gov

Ceramide Synthase (CerS) Inhibitors: CerS enzymes are responsible for producing ceramides with specific acyl-chain lengths, which determines their biological function. frontiersin.orgresearchgate.net The development of isoform-specific inhibitors, such as P053 for CerS1, allows for the targeted investigation of the roles of specific ceramide species (e.g., C18-ceramide) in metabolic diseases like obesity. nih.govnih.gov Inhibition of CerS isoforms that produce detrimental ceramides (e.g., C16-ceramide) is considered a promising therapeutic strategy. frontiersin.org

Sphingosine-1-Phosphate (S1P) Lyase Inhibitors: S1P lyase is the enzyme that irreversibly degrades S1P, thus terminating the sphingolipid metabolic pathway. nih.gov Inhibiting S1P lyase leads to an accumulation of cellular S1P. nih.govnih.gov This approach has been used in mouse models to show that increasing S1P levels can reduce psoriasis-like skin inflammation, suggesting S1P lyase as a potential therapeutic target. nih.gov

Sphingosine Kinase (SphK) Inhibitors: SphKs (isoforms SphK1 and SphK2) phosphorylate sphingosine to produce the pro-survival molecule S1P, playing a key role in the "sphingolipid rheostat". nih.govnih.govfrontiersin.org A wide range of inhibitors, including ABC294640, K145, and SKI-II, have been developed to block this activity. nih.gov These inhibitors are extensively studied, particularly in cancer research, where tipping the rheostat towards ceramide and sphingosine accumulation can induce apoptosis. mdpi.comresearchgate.net However, researchers must be cautious of potential off-target effects, as some SphK inhibitors have been found to also affect other enzymes in the pathway. nih.govmdpi.com

| Enzyme Target | Inhibitor Examples | Primary Research Application/Finding | Reference |

|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | Myriocin, Sphingofungin B | Blocks de novo sphingolipid synthesis; reverses palmitate-induced insulin resistance. | nih.gov, nih.gov |

| Ceramide Synthase 1 (CerS1) | P053 | Selectively reduces C18-ceramide; protects against diet-induced obesity in mice. | nih.gov |

| Sphingosine-1-Phosphate (S1P) Lyase | SLI (S1P Lyase Inhibitor) | Increases cellular S1P levels; attenuates psoriasis in mouse models. | nih.gov |

| Sphingosine Kinase (SphK) | ABC294640, SKI-II, PF-543 | Blocks S1P production, increasing ceramide/sphingosine; studied for cancer therapy. | nih.gov, mdpi.com |

The direct application of short-chain, cell-permeable sphingolipid analogs like C8-ceramide is a common experimental strategy to investigate their biological effects. Due to their improved solubility compared to long-chain endogenous ceramides, these molecules can be readily introduced into cell cultures and, with appropriate delivery systems, into animal models. nih.gov

Research has shown that exogenous C8-ceramide can induce apoptosis in human lung cancer cells by promoting the overproduction of reactive oxygen species (ROS). nih.gov In preclinical models of liver cancer, liposomal formulations of C8-ceramide have demonstrated potent anti-tumor activity by inhibiting cancer cell proliferation and survival. nih.gov Beyond cancer, the exogenous application of various sphingolipids, including ceramides, has been used to probe their roles in a wide range of cellular processes such as necrosis and autophagy. nih.gov This approach was also used in the invertebrate model Aiptasia pallida to demonstrate the influence of sphingolipids on the heat stress response. nih.gov Studies have also utilized exogenous plant-derived ceramides to investigate their capacity to stimulate the release of exosomes from neuronal cells, a process with implications for neurodegenerative diseases. mdpi.com

| Exogenous Compound | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| C8-Ceramide | Human Lung Cancer Cells | Induction of apoptosis via ROS overproduction. | nih.gov |

| Liposomal C8-Ceramide | Hepatocellular Carcinoma Cells / Mouse Model | Inhibition of cell proliferation and tumor growth. | nih.gov |

| Sphingolipids | Aiptasia pallida | Altered heat-induced bleaching response. | nih.gov |

| Plant-derived Ceramides | Neuronal Cells | Stimulation of exosome release. | mdpi.com |

Future Directions and Emerging Research Avenues for C8 Sphingosine

Elucidation of Novel C8-Sphingosine-Interacting Proteins and Pathways

A primary goal of future research is to expand the known interactome of C8-sphingosine to better understand its signaling cascades. While the core metabolic pathways involving sphingosine (B13886) are established, identifying the specific proteins that directly bind to it or its derivatives in distinct subcellular compartments remains a significant frontier.

Advanced chemical biology tools are central to this effort. The development of functionalized sphingosine probes, such as photoactivatable and clickable analogues, allows for the covalent trapping and subsequent identification of interacting proteins within their native cellular environment. nih.govresearchgate.net For example, photo-crosslinkable caged sphingosine probes targeted to lysosomes have successfully identified the cholesterol transporters NPC1 and LIMP-2/SCARB2 as direct sphingosine-binding proteins, suggesting they play a role in sphingosine transport. researchgate.net This approach, which allows for the formation of covalent bonds between the lipid and nearby proteins upon illumination, has been instrumental in studying sphingomyelin-protein interactions and can be broadly applied to uncover novel C8-sphingosine partners. nih.gov

Furthermore, proteomics-based approaches are being used to map pathways downstream of sphingolipid signaling. nih.govnih.gov By analyzing global protein expression changes in response to elevated sphingolipid levels, researchers can identify entire pathways that are modulated. nih.gov These studies have begun to link the sphingosine kinase/sphingosine-1-phosphate (S1P) axis to a multitude of cellular processes, including inflammation and cancer progression, highlighting a complex network of kinases, G-protein coupled receptors (S1PR1-5), and downstream effectors like TRAF2 that warrant further investigation. researchgate.netnih.govmdpi.com

Investigation of C8-Sphingosine's Role in Specific Organelle Dynamics

The subcellular location of sphingolipid metabolism is critical to its function, and emerging research is focusing on how C8-sphingosine influences the dynamics and functions of specific organelles.

Mitochondria: Sphingolipids are key regulators of mitochondrial homeostasis. mdpi.com Exogenous C8-ceramide, a direct metabolite of C8-sphingosine, has been shown to be a potent inducer of mitochondrial membrane permeability transition, leading to a decrease in mitochondrial membrane potential and ATP depletion. nih.gov Furthermore, sphingosine itself can trigger the release of mitochondrial cytochrome c, a key event in apoptosis. nih.gov Future studies are exploring how the balance between C8-ceramide and its downstream metabolite, S1P, at the mitochondrial membrane regulates critical processes like mitochondrial fission and fusion. mdpi.comembopress.org Dysregulation of these dynamics by sphingolipids has been linked to metabolic diseases. nih.gov

Endo-lysosomal System: The endo-lysosomal network is a major hub for sphingolipid signaling. Groundbreaking research using caged sphingosine demonstrated that a localized increase in sphingosine concentration within the cell triggers calcium release specifically from acidic stores like lysosomes. elifesciences.org This calcium release is dependent on the lysosomal channel TPC1 and results in the activation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of autophagy. elifesciences.org Moreover, functionalized probes have revealed that the lysosomal proteins NPC1 and LIMP-2/SCARB2 directly bind sphingosine, and their absence leads to its accumulation, implicating them in its export from the lysosome. researchgate.net

Endoplasmic Reticulum (ER): The ER is the site of de novo sphingolipid synthesis and is intricately connected with other organelles. Recent studies have shown that sphingolipids are crucial for maintaining membrane contact sites. Deletion of sphingosine kinases, which leads to an accumulation of sphingosine and ceramide, markedly reduces the contacts between the ER and late endocytic organelles. uky.edu This disruption alters inter-organelle lipid transport, affecting cholesterol homeostasis. uky.edu Additionally, the accumulation of sphingolipids is known to induce ER stress, a factor implicated in numerous diseases. nih.gov

Development of Advanced Spatiotemporal Manipulation Techniques for C8-Sphingosine

A significant challenge in studying lipid signaling is the difficulty of manipulating lipid concentrations with precision in living cells. To overcome this, researchers are developing sophisticated techniques for the spatiotemporal control of C8-sphingosine.

The most prominent of these methods is the use of "caged" sphingolipids. researchgate.netelifesciences.org These are sphingosine molecules rendered inactive by a photolabile protecting group. Upon exposure to a focused beam of light, the "cage" is cleaved, releasing the active sphingosine molecule at a precise time and location within the cell. elifesciences.orgbiosave.com This technique has been refined to target specific organelles by incorporating targeting moieties into the caged compound. For instance, mitochondria-targeted and lysosome-targeted caged sphingosine probes have been developed, allowing researchers to study the consequences of sphingosine release directly within these organelles. researchgate.netelifesciences.org

These advanced tools enable the study of highly localized and transient signaling events that would be impossible to observe by simply adding exogenous lipids to the cell culture medium. elifesciences.orgnih.gov

| Technique | Description | Application Example | Reference(s) |

| Caged Sphingosine | A photoactivatable derivative that releases active sphingosine upon UV light exposure, allowing for high temporal control. | Inducing transient calcium release from lysosomes to study its role in autophagy signaling. | elifesciences.org |

| Organelle-Targeted Caged Sphingosine | Caged sphingosine modified with a chemical group (e.g., morpholine) that directs it to a specific organelle like the lysosome or mitochondrion. | Releasing sphingosine specifically within mitochondria to monitor its local metabolism into S1P. | researchgate.netelifesciences.org |

| Photoactivatable Analogues | Sphingosine derivatives with a photo-reactive group that forms a covalent bond with nearby proteins upon illumination. | Identifying novel sphingolipid-interacting proteins by crosslinking and subsequent mass spectrometry. | nih.govnih.gov |

Integration of C8-Sphingosine Data with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

To build a holistic understanding of C8-sphingosine's biological roles, researchers are increasingly integrating lipidomics data with other large-scale "omics" datasets, such as proteomics and transcriptomics. This multi-omics approach allows for the correlation of changes in sphingolipid levels with global alterations in protein expression and gene transcription.

A comprehensive study on cardiac cachexia combined lipidomics, metabolomics, and transcriptomics to analyze adipose tissue. nih.gov The results showed that elevated levels of sphingolipids, including ceramide and S1P, were strongly correlated with the upregulation of genes involved in inflammation and fibrosis. nih.gov This integration provided a mechanistic link between sphingolipid dysregulation and the pathological remodeling of adipose tissue. nih.gov

Similarly, in the context of osteoarthritis, proteomic analysis of synovial cells treated with sphingolipids like S1P revealed the regulation of multiple proteins not previously associated with the disease. nih.gov By identifying these downstream protein targets, researchers can uncover the functional consequences of sphingolipid signaling in joint pathology. nih.gov These integrative studies are powerful because they move beyond single pathways and provide a systems-level view of the impact of C8-sphingosine, paving the way for the identification of novel biomarkers and therapeutic targets. nih.govnih.gov

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.